2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
Description
2-Naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone is a triazole-based compound featuring a trifluoromethylphenyl group at the 1-position of the triazole ring and a 2-naphthyl ketone moiety at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, while the naphthyl group contributes to lipophilicity and steric bulk. This compound is of interest in medicinal chemistry and materials science due to the versatility of the 1,2,3-triazole core, which is frequently employed in drug design for its stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
naphthalen-2-yl-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O/c21-20(22,23)16-7-9-17(10-8-16)26-12-18(24-25-26)19(27)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRRMFPCRUGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Functionalization of the Methanone Group
The ketone moiety undergoes nucleophilic additions and reductions:
-
Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.
-
Reductions : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the naphthyl group lowers efficiency (yields: 40–55%).
Key Reaction :
Requires anhydrous conditions and tetrahydrofuran (THF) as solvent.
Electrophilic Aromatic Substitution (EAS)
The naphthyl and trifluoromethylphenyl rings participate in EAS:
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the naphthyl ring at the α-position (para to methanone) .
-
Sulfonation : SO₃/H₂SO₄ favors the β-position of the naphthyl group due to steric effects .
Table 2: EAS Reactivity Comparison
| Reaction | Position | Product Stability (ΔG, kcal/mol) | Yield (%) |
|---|---|---|---|
| Nitration | Naphthyl-α | -12.3 | 68 |
| Sulfonation | Naphthyl-β | -9.8 | 52 |
| Halogenation | Trifluoromethylphenyl* | N/A | <30 |
| *Limited reactivity due to electron-withdrawing -CF₃ group. |
Triazole Ring Modifications
The 1,2,3-triazole core undergoes alkylation and metal coordination:
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N-Alkylation : Methyl iodide (CH₃I) in DMF selectively alkylates the N1 position (confirmed by X-ray crystallography) .
-
Metal Complexation : Ru(II) or Pd(II) ions coordinate with triazole nitrogen atoms, forming stable complexes for catalytic applications .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for 2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone is in medicinal chemistry:
- Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines .
- Antimicrobial Properties : Compounds containing triazole rings have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Materials Science
In materials science, this compound's unique chemical structure allows for innovative applications:
- Polymer Development : The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical strength. This application is particularly relevant in creating high-performance materials for industrial use .
Agricultural Science
The potential use of this compound in agricultural science is noteworthy:
- Pesticide Formulation : The antifungal properties associated with triazole compounds suggest that this compound may be effective as a fungicide or herbicide, contributing to sustainable agricultural practices .
Case Study 1: Anticancer Research
A study published in the journal Cancer Research explored various triazole derivatives and their effects on cancer cell proliferation. The results indicated that the derivative containing the trifluoromethyl group showed a higher inhibition rate compared to other analogs .
Case Study 2: Antimicrobial Efficacy
In an investigation into antimicrobial agents, a series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, suggesting its potential as a new class of antimicrobial agents .
Case Study 3: Polymer Applications
Research conducted at a materials science institute focused on the synthesis of polymers incorporating triazole units. The findings revealed improved thermal stability and mechanical properties compared to traditional polymers, highlighting the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of 2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares structural features and properties of the target compound with similar derivatives:
*Calculated based on analogous structures.
Key Observations:
- Triazole vs. Pyrazole/Pyrimidine Cores : Triazoles (target compound) exhibit superior planarity and hydrogen-bonding capacity compared to dihydropyrazoles . Pyrimidinyl substituents () may enhance stacking interactions but reduce solubility.
- Trifluoromethyl vs.
- Fluorine Substitution : Additional fluorine atoms (e.g., 3,5-difluorophenyl in ) improve metabolic stability and electronegativity, critical for target binding .
Physicochemical Properties
Biological Activity
2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone (CAS No. 866149-78-2) is a synthetic compound featuring a naphthyl group, a trifluoromethylphenyl moiety, and a triazole ring. This unique structure suggests potential biological activities that merit investigation. This article reviews the compound's biological activity based on diverse research findings.
- Molecular Formula : C20H12F3N3O
- Molar Mass : 367.32 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting cellular uptake and interaction with biological targets .
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors.
Anticancer Activity
Research indicates that compounds related to triazoles exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that triazole derivatives exhibit cytotoxic activity against multiple tumor cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 |
| Caco-2 | 6.45 |
| H9c2 (heart myoblasts) | 7.30 |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:
- Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anti-inflammatory Effects
Recent studies suggest that triazole compounds can modulate inflammatory pathways:
- Cytokine Modulation : Triazoles have been reported to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in anti-inflammatory therapy .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including our compound of interest:
- Study Findings : The synthesized compounds were tested for their antiproliferative effects using a panel of cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the biological activity, emphasizing the importance of the trifluoromethyl group in enhancing efficacy .
Q & A
Basic: What are the recommended synthetic routes for 2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone, and how is the product characterized?
Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a naphthyl methanone group. Key steps include:
- Protection/deprotection strategies for reactive sites.
- Purification via column chromatography or recrystallization.
Characterization involves: - Multinuclear NMR (1H, 13C, 19F) to confirm regiochemistry and trifluoromethyl group integrity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software ) to resolve structural ambiguities. For analogous triazolyl methanones, yields >85% were achieved, with structural validation via single-crystal diffraction .
Advanced: How can researchers resolve discrepancies in reported biological activity data for triazolyl methanone derivatives?
Answer:
Discrepancies may stem from assay variability, impurity profiles, or solvent effects. Mitigation strategies include:
- Standardized bioassays (e.g., MTT for cytotoxicity ).
- Purity validation via HPLC (≥95%) and impurity profiling.
- Comparative studies using reference compounds (e.g., fluorophenyl-triazole derivatives ).
For example, solvent polarity (DMSO vs. saline) significantly impacts activity outcomes in triazole-based compounds .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing triazole C-H from naphthyl protons) .
- 19F NMR : Validates the trifluoromethyl group (-CF3) chemical shift (δ ~ -60 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .
- X-ray crystallography : Provides unambiguous proof of regiochemistry and molecular geometry .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?
Answer:
- Density Functional Theory (DFT) : At B3LYP/6-311+G(d,p) level, calculate HOMO/LUMO energies to predict reactivity and charge distribution .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-F⋯H contacts), validated against X-ray data .
- Electrostatic potential maps : Correlate with observed reactivity in nucleophilic/electrophilic substitution reactions. For triazole derivatives, DFT-predicted bond lengths show <0.02 Å deviation from crystallographic data .
Basic: What are the key considerations for optimizing the reaction yield during synthesis?
Answer:
- Catalyst system : CuI vs. CuSO4/sodium ascorbate for CuAAC efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates.
- Temperature control : 60–80°C for cycloaddition, room temperature for coupling steps.
- Purification : Flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Benzoylpiperidine-triazole hybrids achieved >90% yields under anhydrous conditions .
Advanced: How can researchers investigate the compound’s stability under varying storage conditions, and what analytical methods are most effective?
Answer:
- Accelerated stability studies : ICH guidelines (40°C/75% RH for 1–6 months) .
- HPLC-UV/Vis : Monitor degradation products (e.g., hydrolysis of the triazole ring).
- LC-MS : Identify byproducts (e.g., oxidative cleavage of the naphthyl group).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds. Related methanones showed 5% degradation after 3 months at 25°C .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : 2–8°C under inert gas (N2/Ar) to prevent moisture-induced hydrolysis .
- Emergency protocols : Immediate rinsing for spills and medical consultation for exposure .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
Answer:
- Derivative synthesis : Systematically modify substituents (e.g., -CF3 → -OCH3, -Cl) .
- Bioactivity profiling : Test in standardized assays (e.g., antimicrobial MIC, IC50 for cytotoxicity) .
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structure with activity. For example, replacing -CF3 with -OCH3 in triazolyl methanones altered antimicrobial IC50 by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
